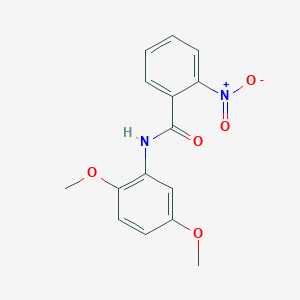
2-(2-chlorophenyl)-3-(2-hydroxyphenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinone compounds involves multiple steps starting from simple precursors. One study describes the synthesis and crystal structure of a new quinazolinone compound closely related to the chemical formula, demonstrating the orthorhombic crystal structure formed by hydrogen bonds and electrostatic interactions (Yong, 2005).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including the chemical formula, has been analyzed through methods such as X-ray diffraction, revealing intricate details about their crystallography and molecular interactions. One example involves the detailed examination of a quinazolinone derivative's crystal structure, highlighting the two-dimensional network structure it forms (Yong, 2005).
Aplicaciones Científicas De Investigación
Analgesic Activity
Quinazolinone derivatives have been synthesized and evaluated for their analgesic properties. Compounds with a 4(3H)-quinazolinone ring structure have shown significant analgesic activities, with some achieving higher efficacy than standard analgesic drugs in experimental models. This highlights their potential as novel analgesics for pain management (Osarumwense Peter Osarodion, 2023).
Chemical Sensing
Quinazolinone derivatives exhibit unique photophysical properties, making them suitable for chemical sensing applications. For instance, a specific derivative has been used as a fluorescent chemical sensor for Fe3+, showcasing excellent selectivity and sensitivity. This application demonstrates the potential of quinazolinone compounds in environmental monitoring and analytical chemistry (Xiaobing Zhang et al., 2007).
Antioxidant Properties
Research into 2-substituted quinazolin-4(3H)-ones has revealed their potent antioxidant activities. Structure-activity relationship studies indicate that the presence of hydroxyl groups significantly enhances their antioxidant effectiveness, suggesting these derivatives could be beneficial in combating oxidative stress-related diseases (Janez Mravljak et al., 2021).
Hydrogen Peroxide Detection
A novel fluorescent probe based on quinazolinone has been developed for the detection of hydrogen peroxide (H2O2). This probe offers a high sensitivity and a linear response range, making it suitable for applications in food safety and clinical diagnostics (Z. Cai et al., 2015).
Corrosion Inhibition
Quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. Studies show these compounds effectively prevent corrosion, with efficiencies that increase with concentration. This application is vital for materials protection in industrial processes (N. Errahmany et al., 2020).
Catalysis
Quinazolinone-based compounds have been used as catalysts in the synthesis of other quinazolinones, demonstrating high efficiency and selectivity. This catalytic application is significant for the development of pharmaceuticals and fine chemicals (M. Dadgar & N. Kalkhorani, 2015).
Luminescent Materials and Bioimaging
Recent studies highlight the luminescence properties of quinazolinone derivatives, making them promising candidates for fluorescent probes, biological imaging reagents, and luminescent materials. Their biocompatibility and efficiency offer potential applications in bioimaging and diagnostics (Zhiming Xing et al., 2021).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-3-(2-hydroxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-15-9-3-1-7-13(15)19-22-16-10-4-2-8-14(16)20(25)23(19)17-11-5-6-12-18(17)24/h1-12,24H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWPMZLEPDBFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3Cl)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-3-(2-hydroxyphenyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)
![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)
![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5505736.png)

![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B5505758.png)


![N-(3-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5505772.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)
![(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5505820.png)